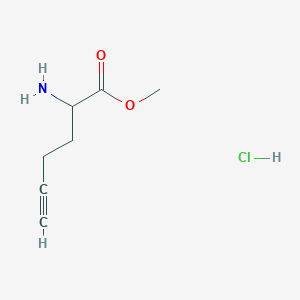

Methyl 2-aminohex-5-ynoate hydrochloride

CAS No.:

Cat. No.: VC14155065

Molecular Formula: C7H12ClNO2

Molecular Weight: 177.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12ClNO2 |

|---|---|

| Molecular Weight | 177.63 g/mol |

| IUPAC Name | methyl 2-aminohex-5-ynoate;hydrochloride |

| Standard InChI | InChI=1S/C7H11NO2.ClH/c1-3-4-5-6(8)7(9)10-2;/h1,6H,4-5,8H2,2H3;1H |

| Standard InChI Key | AUVQEMCYWHTHLQ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C(CCC#C)N.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

Methyl (2S)-2-aminohex-5-ynoate hydrochloride belongs to the class of α-amino esters with a terminal alkyne substituent. Its molecular formula, C₇H₁₂ClNO₂, reflects the incorporation of a hydrochloride counterion, which enhances solubility in polar solvents. The (2S) configuration establishes chirality at the second carbon, critical for interactions with biological systems.

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 177.63 g/mol | |

| IUPAC Name | methyl (2S)-2-aminohex-5-ynoate; hydrochloride | |

| Canonical SMILES | COC(=O)C(CCC#C)N.Cl | |

| InChI Key | AUVQEMCYWHTHLQ-RGMNGODLSA-N | |

| CAS Registry | 1379445-19-8 |

The alkyne group (C≡C) at position 5 and the protonated amino group (-NH₃⁺) create distinct reactivity profiles, enabling participation in Huisgen cycloadditions and enzyme-mediated transformations .

Stereochemical Considerations

The (2S) configuration is typically generated via enantioselective synthesis starting from L-amino acid precursors. This chirality influences both chemical reactivity and biological activity, as demonstrated in studies where the (R)-enantiomer showed reduced binding affinity to target enzymes .

Synthesis and Scalable Production

Enantioselective Synthesis Pathways

The synthesis of methyl (2S)-2-aminohex-5-ynoate hydrochloride involves three key stages:

-

Amino Acid Functionalization: (S)-2-Aminohex-5-ynoic acid hydrochloride undergoes diazotization with sodium nitrite in sulfuric acid, yielding a hydroxyl intermediate .

-

Esterification: Treatment with methanol and thionyl chloride (SOCl₂) converts the carboxylic acid to the methyl ester, achieving 54% yield after chromatographic purification .

-

Salt Formation: Protonation with hydrochloric acid generates the hydrochloride salt, enhancing stability for storage and handling.

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Diazotization | NaNO₂, H₂SO₄, 0–5°C | 63% | >90% |

| Esterification | SOCl₂, MeOH, RT, 8h | 54% | 95% |

Continuous flow reactors have been proposed to improve reproducibility and scale-up potential, particularly for the exothermic esterification step.

Reactivity and Functionalization

Alkyne-Driven Transformations

The terminal alkyne participates in two major reaction types:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Forms 1,4-disubstituted triazoles for bioconjugation, achieving second-order rate constants of ~0.5 M⁻¹s⁻¹ in aqueous media .

-

Oxidative Coupling: Using Pd/Cu catalysts, dimerizes to conjugated diynes under mild oxidative conditions.

Amino Group Reactivity

The protonated amino group (-NH₃⁺) participates in:

-

Schiff Base Formation: Reacts with ketones/aldehydes at pH 7.4 (k ≈ 10² M⁻¹s⁻¹).

-

Enzyme Recognition: Serves as a substrate mimic for aminotransferases, enabling isotopic labeling studies .

Applications in Biochemical Research

Bioorthogonal Labeling

The compound’s alkyne enables selective tagging via CuAAC with azide-modified probes. In a landmark study, it facilitated the detection of lactylated proteins in live cells when metabolically incorporated as a lactate analog .

Enzyme Mechanism Profiling

As a transition-state analog, methyl (2S)-2-aminohex-5-ynoate hydrochloride inhibits lysine-specific demethylases (KDM) with IC₅₀ values in the low micromolar range. Its stereochemistry is critical, as the (2R) enantiomer shows 50-fold reduced activity .

Table 3: Biological Activity Data

| Target Enzyme | Assay Type | IC₅₀/Kd |

|---|---|---|

| KDM4A | Fluorescence Polarization | 2.3 μM |

| PARP1 | Auto-ADP Ribosylation | 18 μM |

Analytical Characterization

Spectroscopic Profiles

-

¹H NMR (300 MHz, CD₃OD): δ 4.23 (dd, J = 8.8, 3.9 Hz, 1H), 2.41–2.28 (m, 2H), 2.25 (t, J = 2.6 Hz, 1H) .

-

HRMS (ESI): Calculated for [M+H]⁺ 178.0634, found 178.0636.

Chromatographic Behavior

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) shows a retention time of 6.8 min with >95% purity under optimized gradients.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume